Undecanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVMWDZRDMCIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292545 | |

| Record name | Undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244-06-6 | |

| Record name | Undecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 83586 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Undecanamide: Structure, Properties, and Synthesis

Introduction: Defining Undecanamide

This compound (CAS No. 2244-06-6), also known as undecanoic acid amide, is a long-chain primary fatty amide.[1] It consists of a ten-carbon aliphatic tail attached to a carboxamide head group.[2] This simple yet elegant structure imparts amphiphilic properties, leading to its primary use in industrial applications as a surfactant, emulsifier, and lubricant.[2] While its direct role in pharmacology is not extensively documented, its structural class—long-chain fatty amides—is of significant interest in drug development and biochemistry, most notably due to similarities with endogenous signaling lipids like anandamide.[3] This guide provides a comprehensive technical overview of this compound's core chemical properties, structure, spectroscopic signature, and a representative synthetic protocol, tailored for researchers in chemistry and drug development.

Chemical Structure and Properties

This compound is a saturated primary amide with the molecular formula C₁₁H₂₃NO.[4] The molecule features a terminal amide group (-CONH₂) attached to a decyl chain (C₁₀H₂₁). The presence of both a polar amide head and a nonpolar hydrocarbon tail dictates its physical and chemical behavior, including its solubility and intermolecular interactions. The nitrogen atom of the primary amide is sp² hybridized, resulting in a planar geometry for the amide group due to resonance. This planarity is a critical feature in the hydrogen bonding networks that define its solid-state structure.

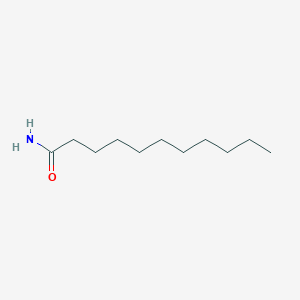

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvent systems, for purification, and for formulation development.

| Property | Value | Source(s) |

| CAS Number | 2244-06-6 | [1] |

| Molecular Formula | C₁₁H₂₃NO | [4] |

| Molecular Weight | 185.31 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless to pale yellow solid or liquid | [2] |

| Melting Point | 54-56 °C | [5] |

| Boiling Point | 320.2 ± 10.0 °C (Predicted) | [5] |

| Density | 0.878 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 9 | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

Spectroscopic Profile

The structural elucidation of this compound relies on standard spectroscopic techniques. The following sections describe the expected spectral features, which serve as a benchmark for sample characterization and purity assessment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the amide protons, the alpha-methylene protons, the bulk methylene chain, and the terminal methyl group.

-

δ ~6.5-7.5 ppm (2H, broad singlets): Two distinct, often broad, signals for the non-equivalent -NH₂ protons.

-

δ ~2.2 ppm (2H, triplet): The methylene group protons alpha to the carbonyl (C₂-H₂), deshielded by the electron-withdrawing effect of the amide.

-

δ ~1.6 ppm (2H, multiplet): The methylene group protons beta to the carbonyl (C₃-H₂).

-

δ ~1.2-1.4 ppm (~14H, broad multiplet): A large, overlapping signal corresponding to the protons of the bulk methylene groups in the alkyl chain (C₄-C₁₀).

-

δ ~0.88 ppm (3H, triplet): The terminal methyl group protons (C₁₁-H₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides a distinct signal for each carbon atom in the molecule, offering a reliable fingerprint for identification.

-

δ ~175-178 ppm: The carbonyl carbon (C=O) of the amide group, appearing furthest downfield.

-

δ ~36 ppm: The alpha-carbon (C₂).

-

δ ~22-32 ppm: A series of signals for the carbons of the long alkyl chain (C₃-C₁₀).

-

δ ~14 ppm: The terminal methyl carbon (C₁₁).

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for confirming the presence of the primary amide functional group.

-

~3350 and ~3180 cm⁻¹ (two bands, medium): Asymmetric and symmetric N-H stretching vibrations, characteristic of a primary amide.

-

~2920 and ~2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups in the alkyl chain.

-

~1640-1680 cm⁻¹ (strong): The C=O stretching vibration, known as the Amide I band. This is one of the most intense peaks in the spectrum.

-

~1620-1650 cm⁻¹ (medium): The N-H bending vibration, known as the Amide II band.

Mass Spectrometry

In mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.

-

m/z 185: The molecular ion peak [M]⁺.

-

m/z 186: The [M+H]⁺ peak in positive-ion ESI.

-

Characteristic Fragments: Common fragmentation patterns for long-chain amides include alpha-cleavage and the McLafferty rearrangement, which can lead to a prominent peak at m/z 59 for the [CH₂=C(OH)NH₂]⁺ fragment.

Synthesis and Reactivity

The amide functional group is a cornerstone of organic and medicinal chemistry. This compound can be reliably synthesized from its corresponding carboxylic acid, undecanoic acid, through several established methods. A classic and robust laboratory-scale method involves the conversion of the carboxylic acid to an acyl chloride, followed by amination.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Synthesis from Undecanoic Acid

This protocol describes a two-step synthesis of this compound from undecanoic acid via an acyl chloride intermediate. Causality: The conversion of the carboxylic acid's hydroxyl group into a better leaving group (chloride) is necessary to facilitate the nucleophilic attack by the relatively weak nucleophile, ammonia.

Materials:

-

Undecanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Concentrated aqueous ammonia (28-30% NH₃)

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Step 1: Formation of Undecanoyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent premature hydrolysis of the acyl chloride.

-

Reaction: Dissolve undecanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.

-

Heating: Gently heat the mixture to reflux (approx. 40 °C for DCM) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the top of the condenser).

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude undecanoyl chloride is a moisture-sensitive oil and is typically used immediately in the next step without further purification.

Step 2: Amination of Undecanoyl Chloride

-

Setup: Cool a flask containing concentrated aqueous ammonia (a large excess, e.g., 10 eq) in an ice bath.

-

Reaction: Dissolve the crude undecanoyl chloride from Step 1 in a minimal amount of a water-immiscible solvent like DCM. Add this solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate (this compound) will form immediately.

-

Stirring: Allow the mixture to stir for an additional 30-60 minutes, letting it slowly warm to room temperature.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold diethyl ether or hexanes to remove nonpolar impurities.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure, crystalline solid.

Applications and Relevance in Drug Development

Industrial Applications: The primary commercial use of this compound is driven by its amphiphilic nature. It functions as a surfactant, emulsifier, and lubricant in various formulations.[2] Its long alkyl chain provides hydrophobicity, while the polar amide group offers hydrophilicity and hydrogen bonding capability.

Relevance in Drug Development: While this compound itself is not a prominent active pharmaceutical ingredient (API), its structural class holds significant relevance for drug development professionals for several reasons:

-

Bioisosterism and Structural Motifs: The amide bond is a fundamental feature in countless pharmaceuticals.[6] Long-chain fatty amides are structural analogs of endogenous signaling molecules, particularly the N-acylethanolamines, which include the endocannabinoid anandamide (N-arachidonoylethanolamine).[3] The endocannabinoid system is a critical regulator of numerous physiological processes, making it a major target for drug discovery.[7][8] Studying simpler, saturated fatty amides like this compound can provide insights into the structure-activity relationships (SAR) of these signaling lipids.

-

Drug Delivery and Formulation: The lipophilic nature of the undecyl chain can be exploited in drug delivery systems. Fatty amides can act as penetration enhancers in transdermal formulations or as components in lipid-based nanoparticle systems designed to improve the solubility and bioavailability of poorly water-soluble drugs.

-

Synthetic Intermediate: this compound can serve as a versatile starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2]

Biological Activity and Toxicological Profile

A comprehensive search of peer-reviewed scientific literature reveals a significant lack of specific pharmacological and toxicological data for this compound (CAS 2244-06-6). General information suggests it has relatively low toxicity, though standard precautions for handling chemical amides to avoid skin and eye irritation are advised.[2]

The absence of specific bioactivity data for this compound presents a clear knowledge gap. However, researchers can infer potential areas of interest from structurally related compounds:

-

Antimicrobial Properties: Other C11-undecane derivatives, such as undecan-3-one, have demonstrated antimicrobial and antifungal activity. This suggests that the undecyl chain itself may contribute to membrane disruption or other antimicrobial mechanisms, warranting investigation for this compound.

-

Endocannabinoid System Modulation: Although this compound lacks the polyunsaturated chain of anandamide, some saturated N-acylethanolamines have been shown to interact with the endocannabinoid system, often by inhibiting the fatty acid amide hydrolase (FAAH) enzyme that degrades anandamide. It is plausible, though unproven, that this compound could exhibit weak interactions within this system.

For drug development professionals, this lack of data signifies an opportunity for foundational research to characterize the biological profile of this simple fatty amide.

References

-

Gibka, J., et al. (2009). Antimicrobial activity of undecan-3-one, undecan-3-ol and undec-3-yl acetate. Central European Journal of Immunology, 34(3), 154-157. Available at: [Link]

-

Silver, R. J. (2019). Review of the Endocannabinoid System. PMC - PubMed Central. Available at: [Link]

-

DiPasquale, G., et al. (2018). The Endocannabinoid System, Our Universal Regulator. Journal of Young Investigators. Available at: [Link]

-

Lu, H.-C., & Mackie, K. (2016). Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. MDPI. Available at: [Link]

-

University of Arizona Health Sciences. (2022). What is the endogenous cannabinoid system? YouTube. Available at: [Link]

-

PubChem - National Institutes of Health. This compound | C11H23NO | CID 256598. Available at: [Link]

-

Maccarone, M., et al. (2021). Endocannabinoid System: Chemical Characteristics and Biological Activity. PMC. Available at: [Link]

-

Organic Syntheses. 5,5-DIMETHYL-2-n-PENTYLTETRAHYDROFURAN. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. Available at: [Link]

Sources

- 1. This compound | C11H23NO | CID 256598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2244-06-6: this compound | CymitQuimica [cymitquimica.com]

- 3. The Endocannabinoid System, Our Universal Regulator — Journal of Young Investigators [jyi.org]

- 4. This compound 95% | CAS: 2244-06-6 | AChemBlock [achemblock.com]

- 5. This compound | 2244-06-6 [chemicalbook.com]

- 6. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Endocannabinoid System: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Undecanamide

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis and purification of undecanamide (C₁₁H₂₃NO), a long-chain primary fatty amide with significant applications in the production of surfactants, lubricants, and as a chemical intermediate.[1] This document is intended for researchers, chemists, and professionals in drug development and industrial chemistry, offering a detailed exploration of established and modern synthetic routes, including the direct amidation of undecanoic acid, the acylation of ammonia using undecanoyl chloride, and the hydrolysis of undecanenitrile. Furthermore, this guide delves into robust purification techniques, with a focus on recrystallization and column chromatography, and discusses analytical methods for purity assessment. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Introduction to this compound

This compound, also known as undecanoic acid amide, is a waxy solid at room temperature, characterized by an eleven-carbon aliphatic chain and a primary amide functional group.[1] Its molecular structure imparts amphiphilic properties, making it a valuable precursor in various industrial applications. The long hydrophobic carbon tail and the hydrophilic amide head are key to its function in surfactants and emulsifiers.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃NO | [1][2] |

| Molecular Weight | 185.31 g/mol | [2] |

| Appearance | Colorless to pale yellow solid/liquid | [1] |

| Melting Point | 54-56 °C | ChemicalBook |

| Boiling Point | 320.2 ± 10.0 °C (Predicted) | ChemicalBook |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| CAS Number | 2244-06-6 | [2] |

Synthesis of this compound: A Comparative Overview of Key Methodologies

The synthesis of this compound can be approached through several chemical pathways. The choice of a particular method is often dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations. This section details three primary synthetic routes.

Method 1: Direct Amidation of Undecanoic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, typically requiring high temperatures to drive off the water byproduct.[3] Recent advancements have introduced catalysts that facilitate this reaction under milder conditions.[4][5][6]

This method is atom-economical as it directly combines the two primary synthons. The primary challenge is overcoming the high activation energy required to dehydrate the intermediate ammonium carboxylate salt. The use of catalysts like boric acid or ammonia-borane complexes lowers this activation energy, enabling the reaction to proceed at more moderate temperatures.[4][5] The removal of water is crucial to shift the equilibrium towards the amide product.[3]

Figure 1: Synthesis of this compound via Direct Amidation.

Materials and Reagents:

-

Undecanoic Acid (1.0 eq)

-

Urea (as ammonia source, 1.5 eq)

-

Boric Acid (Catalyst, 0.1 eq)

-

Toluene (Solvent)

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add undecanoic acid, urea, and boric acid.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the undecanoic acid is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization.

Method 2: From Undecanoyl Chloride and Ammonia

This is a classic and highly efficient method for amide synthesis. The high reactivity of the acyl chloride with ammonia makes this a rapid and often high-yielding reaction.[7]

The conversion of the carboxylic acid to the more reactive acyl chloride significantly lowers the activation energy for the nucleophilic attack by ammonia. This two-step process, while less atom-economical due to the use of a chlorinating agent, is highly effective for laboratory-scale synthesis. The reaction is typically exothermic and requires careful temperature control.[7]

Figure 3: Synthesis of this compound via Nitrile Hydrolysis.

Materials and Reagents:

-

Undecanenitrile (1.0 eq)

-

Sodium Hydroxide (2.0 eq)

-

Ethanol (Solvent)

-

Water

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve undecanenitrile in ethanol.

-

Add a solution of sodium hydroxide in water to the flask.

-

Heat the mixture to reflux with stirring for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and neutralize with dilute hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization.

Purification of this compound

Obtaining high-purity this compound is critical for its intended applications. The choice of purification method depends on the nature and quantity of impurities present in the crude product.

Figure 4: General Purification Workflow for this compound.

Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. [8][9]The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. [8]

The ideal recrystallization solvent should dissolve the this compound sparingly at room temperature but have high solubility at its boiling point. Polar solvents like ethanol, acetone, or acetonitrile are often good choices for amides. [1]A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be employed to achieve the desired solubility profile. [10][11] Table 2: Common Solvents for Recrystallization of Amides

| Solvent/System | Rationale |

| Ethanol | Good general-purpose polar solvent for amides. [1] |

| Acetonitrile | Often gives very good results for amide crystallization. [1] |

| Ethanol/Water | The addition of water (an anti-solvent) can induce crystallization from an ethanol solution. |

| Hexane/Ethyl Acetate | A non-polar/polar mixture that can be fine-tuned for optimal solubility. |

[8][12] Materials and Reagents:

-

Crude this compound

-

Recrystallization Solvent (e.g., Ethanol)

-

Erlenmeyer flasks, hot plate, Buchner funnel, filter paper, vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate while stirring.

-

Continue adding small portions of the hot solvent until the solid just dissolves.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.

-

Allow the hot, clear filtrate to cool slowly to room temperature.

-

Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

Column Chromatography

For separating complex mixtures or for achieving very high purity, column chromatography is a powerful technique. [13]It separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase. [13]

The choice of the mobile phase (eluent) is critical for successful separation. For a moderately polar compound like this compound on a polar stationary phase like silica gel, a mobile phase of intermediate polarity is typically used. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point. The polarity of the eluent can be gradually increased to elute the this compound from the column.

Materials and Reagents:

-

Crude this compound

-

Silica Gel (for column packing)

-

Mobile Phase (e.g., Hexane/Ethyl Acetate mixture)

-

Chromatography column, collection tubes, TLC plates and chamber

Procedure:

-

Pack a chromatography column with silica gel slurried in the initial, less polar mobile phase.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the column.

-

Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor their composition using TLC.

-

Combine the fractions containing the pure this compound.

-

Remove the solvent under reduced pressure to obtain the purified product.

Purity Analysis

Assessing the purity of the synthesized and purified this compound is a crucial final step. Several analytical techniques can be employed for this purpose.

Table 3: Analytical Methods for Purity Assessment of this compound

| Method | Principle | Application |

| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary and a mobile phase. | Rapid, qualitative assessment of purity and monitoring reaction progress. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. [14][15][16] | Quantitative purity determination and impurity profiling. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. [1][17][18][19] | Identification of the compound and volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure and purity. | Structural confirmation and detection of impurities. |

| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp melting point close to the literature value indicates high purity. |

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and purification of this compound. By understanding the chemical principles behind each synthetic route and purification technique, researchers and professionals can make informed decisions to optimize their processes for yield, purity, and efficiency. The protocols provided herein serve as a robust starting point for the laboratory-scale production and purification of this versatile long-chain primary amide. Adherence to good laboratory practices and safety precautions is paramount when performing any of the described procedures.

References

- Google Patents. CN100564342C - The chemical synthesis process of a kind of undecane acyl chlorides and lauroyl chloride.

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

PubMed. Thin-layer chromatography with eutectic mobile phases-preliminary results. [Link]

-

PubChem. This compound. [Link]

-

Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

PMC - NIH. Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents. [Link]

-

Recrystallization1. Recrystallization. [Link]

- Google Patents. Chemical synthesis method for undecanoyl chloride and lauroyl chloride.

-

ResearchGate. MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). [Link]

-

Durham e-Theses. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. [Link]

-

ResearchGate. How to determine % purity of an isolated unknown compound without using standard?. [Link]

-

ResearchGate. Lipase catalysed conversion of triglycerides to amides in liquid ammonia: Lipase Catalysis in Liquid Ammonia. [Link]

-

Recrystallization - Single Solvent. Recrystallization. [Link]

-

ResearchGate. GC-MS Spectra of Undecane (Retention time-7.567). [Link]

-

ResearchOnline@JCU. Base Hydrolysis of Coordinated Acetonitrile. [Link]

- Google Patents. US4365090A - Process for production of acrylamide.

-

PMC - NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

-

Recrystallization. Recrystallization. [Link]

- Google Patents. US20150050497A1 - Nicotinamide powder and process and device for its production.

-

MDPI. TLC in the Analysis of Plant Material. [Link]

-

ResearchGate. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. [Link]

-

Scholars Research Library - Der Pharma Chemica. Synthesis of amides via acid chloride intermediate: A review. [Link]

-

Longdom Publishing. Molecular Analysis and Separation Using Thin-Layer Chromatography. [Link]

-

ijstr. Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. [Link]

-

Department of Chemistry : University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Pharmacia. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. [Link]

- Google Patents. US6437089B1 - Process for the production of nylon 6.

-

Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. [Link]

-

Analytical Methods (RSC Publishing). Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC. [Link]

-

CS@Purdue. Live qualification/validation of purity methods for protein products. [Link]

-

Journal of Applied Pharmaceutical Science. Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. [Link]

-

ResearchGate. Simple recrystallization method for obtaining pure compound (natural product)?. [Link]

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

Sources

- 1. This compound | C11H23NO | CID 256598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. Home Page [chem.ualberta.ca]

- 13. Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ijstr.org [ijstr.org]

An In-Depth Technical Guide to the Biological Mechanism of Action of Undecanamide

Foreword

Undecanamide, a saturated fatty acid amide with an 11-carbon chain, belongs to a class of lipid signaling molecules that are increasingly recognized for their diverse physiological roles. While extensive research has illuminated the mechanisms of other fatty acid amides, such as the endocannabinoid anandamide, the specific biological activities of this compound are less characterized. This technical guide synthesizes the current understanding of fatty acid amide bioactivity to propose and explore the potential mechanisms of action of this compound in biological systems. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future investigation into this intriguing molecule.

Introduction to this compound: A Profile

This compound (C₁₁H₂₃NO) is a simple, long-chain saturated fatty acid amide.[1] Its structure, consisting of a hydrophobic 11-carbon tail and a hydrophilic amide head group, confers amphipathic properties that are crucial for its interaction with biological membranes and proteins.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃NO | PubChem[1] |

| Molecular Weight | 185.31 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2244-06-6 | PubChem[1] |

Fatty acid amides, as a class, are involved in a wide array of signaling pathways, acting as modulators of cellular function.[2] Their biological effects are often dictated by the length and degree of saturation of their fatty acid chain, as well as the nature of their amide headgroup.[3]

Proposed Mechanisms of Action of this compound

Given the limited direct research on this compound, its mechanism of action is likely to be multifaceted, drawing parallels from structurally similar molecules. The following sections explore the most plausible pathways through which this compound may exert its biological effects.

Modulation of Inflammatory and Allergic Responses

A compelling avenue for this compound's action lies in the modulation of inflammatory pathways. The structurally related alkane, undecane, has been shown to exhibit significant anti-allergic and anti-inflammatory effects on mast cells and keratinocytes.[4][5] The proposed mechanism for undecane involves the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] An increase in cAMP is a well-established inhibitory signal in immune cells, leading to the suppression of degranulation and the release of pro-inflammatory mediators like histamine and TNF-α.[4][5]

It is hypothesized that this compound, with its similar carbon chain length, could also influence cAMP signaling. The amide group may facilitate specific interactions with enzymes such as adenylyl cyclases or phosphodiesterases, leading to a net increase in intracellular cAMP.

Proposed Signaling Pathway: this compound in Mast Cell Inhibition

Caption: Proposed pathway for this compound-mediated inhibition of mast cell degranulation via cAMP signaling.

Interaction with Lipid Membranes and Ion Channels

The amphipathic nature of this compound suggests a strong propensity for interaction with cellular membranes. Fatty acid amides can insert into the lipid bilayer, altering its physical properties such as fluidity, thickness, and curvature. These modifications can, in turn, influence the function of membrane-embedded proteins, including ion channels.

Anandamide, for instance, has been shown to directly modulate the activity of various ion channels, independent of cannabinoid receptor activation.[6] It is plausible that this compound could similarly interact with and modulate the gating of ion channels, such as potassium, sodium, or calcium channels, thereby affecting cellular excitability and signaling.[7][8] The interaction is likely to be non-specific, driven by the hydrophobic interactions of the undecyl chain with the lipid core of the membrane and hydrogen bonding capabilities of the amide headgroup with the phospholipid headgroups or channel protein residues.[9]

Antimicrobial and Antifungal Activity

There is evidence to suggest that compounds structurally related to this compound possess antimicrobial properties. Undecan-x-ones, for example, have demonstrated low antibacterial activity but significant fungistatic effects, particularly against Aspergillus niger.[10][11] Furthermore, a hydroxamate derivative of undecanoic acid has shown potent antimicrobial activity by chelating iron, thereby limiting its availability for microbial growth.[12]

This compound, by virtue of its long carbon chain, may disrupt the integrity of microbial cell membranes, leading to leakage of intracellular contents and cell death. The amide functional group could also play a role in inhibiting essential microbial enzymes.

Methodologies for Investigating the Mechanism of Action of this compound

To validate the proposed mechanisms, a series of well-defined experimental protocols are necessary.

Investigating Anti-inflammatory Effects

Experimental Protocol: Measurement of Intracellular cAMP Levels

-

Cell Culture: Culture rat basophilic leukemia (RBL-2H3) mast cells or human keratinocytes (HaCaT) in appropriate media.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells using the buffer provided in a commercially available cAMP assay kit.

-

cAMP Quantification: Measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA)-based kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of cAMP in each sample and compare the levels in this compound-treated cells to vehicle-treated controls.

Experimental Workflow: Assessing Anti-inflammatory Activity

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Probing Membrane and Ion Channel Interactions

Experimental Protocol: Patch-Clamp Electrophysiology

-

Cell Preparation: Use a suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific potassium channel).

-

Pipette Preparation: Fabricate glass micropipettes and fill with an appropriate intracellular solution.

-

Cell Patching: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Recording Configuration: Establish a whole-cell recording configuration.

-

Baseline Recording: Record baseline channel activity under voltage-clamp or current-clamp mode.

-

This compound Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations.

-

Data Acquisition: Record changes in ion channel currents or membrane potential.

-

Analysis: Analyze the effects of this compound on channel kinetics, such as activation, inactivation, and open probability.

Determining Antimicrobial Efficacy

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Culture: Grow the target bacterial or fungal strain in a suitable broth medium overnight.

-

Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Synthesis of Current Knowledge and Future Directions

The exploration of this compound's mechanism of action is still in its nascent stages. Drawing from the broader family of fatty acid amides, we can posit a role for this compound in cell signaling, with potential therapeutic applications in inflammatory disorders and infectious diseases. Its simple structure and amphipathic nature make it a prime candidate for modulating membrane-associated processes.

Future research should focus on systematically validating the proposed mechanisms outlined in this guide. Key areas of investigation include:

-

Receptor Deorphanization: Identifying specific protein receptors that may bind to this compound.

-

In Vivo Studies: Assessing the efficacy of this compound in animal models of inflammation, pain, and infection.

-

Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to understand the structural determinants of its biological activity.

By pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of this compound and expand our understanding of the intricate roles of fatty acid amides in health and disease.

References

- Gibka, J., et al. (2009). Antimicrobial activity of undecan-3-one, undecan-3-ol and undec-3-yl acetate. Central European Journal of Immunology, 34(3), 154-157.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 256598, this compound. Retrieved from [Link].

- Huang, S. M., et al. (2014). Structure-activity relationships of fatty acid amide ligands in activating and desensitizing G protein-coupled receptor 119. European Journal of Pharmacology, 723, 112-120.

- Choi, Y., et al. (2020).

- Piscitelli, F., & Di Marzo, V. (2013). Anticancer activity of anandamide in human cutaneous melanoma cells. European Journal of Pharmacology, 718(1-3), 102-108.

- Bar-Sela, G., et al. (2006). Anandamide as an intracellular messenger regulating ion channel activity. Current Pharmaceutical Design, 12(2), 241-250.

- Kunicka-Styczyńska, A., & Gibka, J. (2010). Antimicrobial activity of undecan-x-ones (x = 2-4). Polish Journal of Microbiology, 59(4), 301-306.

- Bari, M., et al. (2017). Anandamide-ceramide interactions in a membrane environment: Molecular dynamic simulations data.

-

ResearchGate. (2020). (PDF) Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. Retrieved from [Link].

-

ecancer. (2016). Chemical compound holds promise as cancer treatment with fewer side effects. Retrieved from [Link].

- Gross, A., & Kaczorowski, G. J. (2023). Editorial: Molecular mechanisms of ion channel activation and modulation. Frontiers in Pharmacology, 14, 1289668.

-

Delemotte, L. (2021, February 22). Molecular basis of modulation of voltage gate ion channels [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Amides, Fatty Acid. Retrieved from [Link].

- Bari, M., et al. (2017). Anandamide-ceramide interactions in a membrane environment: Molecular dynamic simulations data.

- Walsh Medical Media. (2019). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes.

- Tan, J. C., et al. (2021). Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro. Molecules, 26(5), 1261.

-

Termedia. (2009). Antimicrobial activity of undecan-3-one, undecan-3-ol and undec-3-yl acetate. Retrieved from [Link].

- Google Patents. (n.d.). Compositions and methods for modulating gated ion channels.

- Garcia-Fandino, R., et al. (2022). Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria. International Journal of Molecular Sciences, 23(20), 12345.

-

Semantic Scholar. (n.d.). Antimicrobial Activity of Undecan-x-ones (x = 2–4). Retrieved from [Link].

- LibreTexts. (n.d.). Selected Methods of Analysis.

-

MDPI. (2023). Anti-Inflammatory and Neuroprotective Effects of Undaria pinnatifida Fucoidan. Retrieved from [Link].

- Levitan, I. B. (1988). Modulation of ion channels in neurons and other cells. Annual Review of Neuroscience, 11, 119-136.

- González-López, J., et al. (2013). 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. International Journal of Antimicrobial Agents, 41(4), 365-369.

- Tarzia, G., et al. (2003). Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 46(12), 2352-2360.

-

DigitalCommons@TMC. (2023). Combining Native Mass Spectrometry and Lipidomics To Uncover Specific Membrane Protein-Lipid Interactions From Natural Lipid Sou. Retrieved from [Link].

- World Health Organization. (2011).

- Shchipunov, Y. A., & Kolpakov, A. F. (1991). The effect of undecaprenol on bilayer lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1068(2), 227-234.

- Gilani, A. H., et al. (2013). Analytical methods for the detection of undeclared synthetic drugs in traditional herbal medicines as adulterants. Phytotherapy Research, 27(11), 1601-1609.

- Master Organic Chemistry. (2018).

-

Lipotype. (n.d.). Fatty Amides - Lipid Analysis. Retrieved from [Link].

Sources

- 1. This compound | C11H23NO | CID 256598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lipotype.com [lipotype.com]

- 3. Structure-activity relationships of fatty acid amide ligands in activating and desensitizing G protein-coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anandamide as an intracellular messenger regulating ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Editorial: Molecular mechanisms of ion channel activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of ion channels in neurons and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria [mdpi.com]

- 10. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. termedia.pl [termedia.pl]

- 12. 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Undecanamide (CAS 2244-06-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanamide (CAS 2244-06-6) is a primary fatty acid amide with a growing profile of interest in both industrial and biomedical research sectors. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the compound's emerging biological significance, particularly in the context of the endocannabinoid system and its potential as a modulator of fatty acid amide hydrolase (FAAH). Safety protocols and handling procedures essential for a laboratory setting are also detailed. This document is intended to serve as a foundational resource for professionals engaged in the study and application of this compound.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by an eleven-carbon aliphatic chain attached to an amide functional group.[1] Its fundamental properties are summarized below.

Identifiers and Structure

The unique chemical identity of this compound is established through various nomenclature and registry systems.

| Identifier | Value |

| CAS Number | 2244-06-6 |

| Molecular Formula | C₁₁H₂₃NO[1][2] |

| Molecular Weight | 185.31 g/mol [2] |

| IUPAC Name | This compound[2] |

| SMILES | CCCCCCCCCCC(=O)N[2] |

| InChI | InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H2,12,13)[2] |

| Synonyms | NSC 83586, Undecanoic acid amide[1][2] |

graph Undecanamide_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0!"]; C3 [label="CH₂", pos="2,0!"]; C4 [label="CH₂", pos="3,0!"]; C5 [label="CH₂", pos="4,0!"]; C6 [label="CH₂", pos="5,0!"]; C7 [label="CH₂", pos="6,0!"]; C8 [label="CH₂", pos="7,0!"]; C9 [label="CH₂", pos="8,0!"]; C10 [label="CH₂",- pos="9,0!"]; C11 [label="C", pos="10,0!"]; O1 [label="O", pos="10.5,0.5!"]; N1 [label="NH₂", pos="10.5,-0.5!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- O1 [label=""]; C11 -- N1; }

Figure 1: 2D Structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, formulation, and application.

| Property | Value | Source |

| Melting Point | 54-56 °C | [3] |

| Boiling Point (Predicted) | 320.2 ± 10.0 °C | [3] |

| Density (Predicted) | 0.878 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water.[1] | |

| Appearance | Colorless to pale yellow liquid or solid.[1] | |

| pKa (Predicted) | 16.62 ± 0.40 | [3] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established routes in organic chemistry. A common laboratory-scale synthesis involves the conversion of undecanoic acid to its corresponding amide.

Synthetic Pathway Overview

A prevalent method for the synthesis of primary amides from carboxylic acids involves the activation of the carboxylic acid, followed by reaction with an amine source.

Figure 2: General synthetic workflow for this compound.

Exemplary Laboratory Protocol

This protocol is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Activation of Undecanoic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve undecanoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Slowly add an activating agent, such as thionyl chloride or oxalyl chloride, to the solution at room temperature. The choice of activating agent influences the reaction conditions and work-up procedure. The reaction mixture is typically stirred for several hours until the conversion to undecanoyl chloride is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

-

-

Amination:

-

The resulting undecanoyl chloride solution is then slowly added to a cooled, concentrated solution of an amine source, such as ammonium hydroxide or ammonia gas dissolved in a suitable solvent. This step is highly exothermic and requires careful temperature control.

-

The reaction mixture is stirred for an additional period to ensure complete conversion to this compound.

-

-

Work-up and Purification:

-

The reaction mixture is quenched with water, and the organic layer is separated.

-

The organic layer is washed sequentially with a dilute acid solution, a dilute base solution, and brine to remove any unreacted starting materials and byproducts.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system or by column chromatography.

-

A synthesis reference can be found in The Journal of Organic Chemistry, 54, p. 718, 1989 (DOI: 10.1021/jo00264a042).[3]

Biological Significance and Potential Applications

This compound belongs to the class of primary fatty acid amides (PFAMs), which are recognized as important signaling molecules in the mammalian nervous system.[4][5] These molecules are involved in various physiological processes, including the regulation of sleep, locomotion, and angiogenesis.[4][5]

Role in the Endocannabinoid System

The endocannabinoid system is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological and cognitive processes. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endocannabinoids like anandamide and other related amidated signaling lipids.[6]

Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[7] This makes FAAH a promising therapeutic target for various disorders.[7]

While the specific inhibitory activity of this compound on FAAH is an area of ongoing research, its structural similarity to known FAAH substrates suggests it may act as a competitive inhibitor or a substrate for the enzyme. The potential for long-chain primary fatty acid amides to modulate FAAH activity warrants further investigation for therapeutic applications.

Figure 3: Potential mechanism of this compound as a FAAH inhibitor.

Industrial Applications

Beyond its potential biomedical applications, this compound is utilized in various industrial processes. Its amphipathic nature, with a long hydrophobic carbon chain and a hydrophilic amide head, makes it an effective surfactant and emulsifier.[1] It is also used as a lubricant in certain industrial applications.[1]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8][9] For this compound, a suitable GC method would involve a non-polar or mid-polar capillary column and a temperature gradient program to ensure adequate separation from any impurities. The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak and fragment ions resulting from the cleavage of the alkyl chain and the amide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.[10] The ¹H NMR spectrum of this compound would show characteristic signals for the methyl protons at the end of the alkyl chain, a complex multiplet for the methylene protons, and signals for the amide protons. The ¹³C NMR spectrum would display distinct signals for each of the eleven carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield chemical shift.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is generally considered to have relatively low toxicity.[1] However, as with many amides, it should be handled with care to avoid skin and eye irritation.[1] It is important to consult the Safety Data Sheet (SDS) for specific hazard information and handling procedures.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders or when heating the substance.[11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Spill Response: In case of a spill, contain the material and clean it up using an appropriate absorbent material.[13] Dispose of the waste in accordance with local, state, and federal regulations.[13]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[13]

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move to fresh air.

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a multifaceted compound with established industrial uses and significant potential in the field of drug discovery, particularly as a modulator of the endocannabinoid system. This guide has provided a detailed overview of its chemical properties, synthesis, analytical methods, biological context, and safety considerations. Further research into its specific interactions with FAAH and other biological targets is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

-

Northwestern University. Laboratory Safety Guide. [Link]

-

Burstein, S. H., & Zurier, R. B. (2009). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. PMC. [Link]

-

ResearchGate. GC-MS Spectra of Undecane. [Link]

-

MDPI. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

-

ResearchGate. Metabolism, Physiology, and Analyses of Primary Fatty Acid Amides. [Link]

-

Texas A&M University-San Antonio. Laboratory Safety Program Guideline. [Link]

-

Farrell, E. K. (2012). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. PMC. [Link]

-

Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. [Link]

-

McMaster University. Laboratory Safety Handbook Version 2.0. [Link]

-

ProBiologists. Toxicological assessment of anandamide. [Link]

-

Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]

-

Taylor & Francis Online. Fatty acid amides – Knowledge and References. [Link]

-

VTechWorks. Isolation and Structural Elucidation of Compounds from Natural Products. [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

PubMed Central. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). [Link]

- Google Patents. CN103512996B - Analysis method for amide compounds.

-

PubMed Central. Acute toxicity evaluation of a novel ceramide analog for the treatment of breast cancer. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

ScienceDirect. RIFM fragrance ingredient safety assessment, 2-undecanol, CAS Registry Number 1653-30-1. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N,N-Dimethyl Decanamide in Enhancing Pharmaceutical Synthesis. [Link]

- Google Patents.

-

Journal of Applied Pharmaceutical Science. Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. [Link]

-

Digital Commons @ USF. "Biosynthesis of Fatty Acid Amides" by Emma K. Farrell. [Link]

-

Kinam Park. Solid‐state Solubility Influences Encapsulation and Release of Hydrophobic Drugs from PLGA/PLA Nanoparticles. [Link]

-

Technion. Safety Guidelines for Students in Chemistry Laboratories. [Link]

-

U.S. Food and Drug Administration. research. [Link]

-

PubMed Central. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Lead Sciences. This compound. [Link]

-

OdanChem. There are four types of chemical information search. [Link]

-

PubMed. Solubility and related physicochemical properties of narcotic analgesics. [Link]

Sources

- 1. CAS 2244-06-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H23NO | CID 256598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2244-06-6 [chemicalbook.com]

- 4. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Biosynthesis of Fatty Acid Amides" by Emma K. Farrell [digitalcommons.usf.edu]

- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 12. resources.tamusa.edu [resources.tamusa.edu]

- 13. Engineering Physics / CEDT Health and Safety Resources Site - Laboratory Safety Handbook Version 2.0 [mcmaster.ca]

An In-Depth Technical Guide to the Molecular Weight and Formula of Undecanamide

This guide provides a comprehensive technical overview of Undecanamide, focusing on its fundamental chemical properties—molecular weight and formula. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this long-chain primary amide for its application in synthesis, material science, and pharmacology.

Introduction: The Significance of this compound

This compound (IUPAC name: this compound) is a primary amide of undecanoic acid.[1] Its structure, characterized by a long eleven-carbon aliphatic chain and a terminal amide group, imparts unique physicochemical properties that make it a molecule of interest in various industrial and research settings.[2] The amide functional group is a cornerstone in biological molecules and pharmaceuticals, valued for its ability to form stable hydrogen bonds.[3] In long-chain molecules like this compound, the interplay between the hydrophobic carbon chain and the hydrophilic amide head is critical to its function in applications ranging from lubricants and surfactants to potential roles in advanced drug delivery systems.[2][4]

A precise understanding of the molecular formula and weight is the bedrock of all chemical characterization and application. It is the first piece of information that allows for the calculation of reaction stoichiometry, the interpretation of analytical data, and the prediction of a compound's behavior in various matrices.

Core Molecular and Physical Properties

A thorough characterization of this compound begins with its fundamental identifiers and physical properties. This data is crucial for its handling, purification, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₃NO | [1][2] |

| Molecular Weight | 185.31 g/mol | [1] |

| CAS Number | 2244-06-6 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Undecanoic acid amide, Undecylenamide | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

Elucidating the Molecular Formula and Weight: A Methodological Approach

The determination and verification of this compound's molecular formula and weight are achieved through a suite of complementary analytical techniques. Each method provides a piece of the puzzle, and together they confirm the identity and purity of the compound. The choice of these methods is dictated by their ability to provide specific structural and compositional information.

Caption: Workflow for the verification of this compound's molecular identity.

Mass Spectrometry: Direct Measurement of Molecular Weight

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound. For a molecule like this compound, Electron Ionization (EI) is a suitable method.

Causality Behind Experimental Choices: EI is chosen for its ability to produce a clear molecular ion peak (M⁺) for moderately sized, non-polar molecules. The high energy of the electron beam (typically 70 eV) also induces fragmentation, which can provide structural information that corroborates the proposed structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of purified this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a beam of electrons at 70 eV.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum. The expected molecular ion peak for this compound (C₁₁H₂₃NO) will be at an m/z of approximately 185.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This data is used to determine the empirical formula, which can then be compared to the molecular formula derived from mass spectrometry.

Causality Behind Experimental Choices: Combustion analysis is a highly accurate and reliable method for determining the elemental composition of organic compounds.[5] It provides fundamental data that, in conjunction with molecular weight, definitively establishes the molecular formula.

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: A small, precisely weighed amount of dry, pure this compound (typically 1-3 mg) is placed in a tin or silver capsule.

-

Combustion: The sample is combusted in a high-temperature furnace (around 1150 °C) in the presence of excess oxygen.[6] This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (after reduction of NOx).[6]

-

Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.[7]

-

Calculation: The instrument's software calculates the percentage of each element in the original sample.

Expected Results for this compound (C₁₁H₂₃NO):

-

Carbon (C): 71.29%

-

Hydrogen (H): 12.51%

-

Nitrogen (N): 7.56%

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is employed to confirm the presence of the characteristic amide functional group in the molecule.

Causality Behind Experimental Choices: The amide group has several distinct vibrational modes that absorb infrared radiation at specific frequencies. Identifying these characteristic peaks provides strong evidence for the presence of the amide linkage and helps to distinguish it from other carbonyl-containing functional groups.

Experimental Protocol: FTIR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

A spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Characteristic Infrared Absorption Bands for a Primary Amide:

-

N-H Stretch: Two bands in the region of 3370-3170 cm⁻¹ (symmetric and asymmetric stretching).

-

C=O Stretch (Amide I band): A strong absorption in the range of 1680-1630 cm⁻¹.

-

N-H Bend (Amide II band): An absorption in the range of 1650-1620 cm⁻¹.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Structural Verification

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure of the carbon chain and the presence of the amide protons.

Causality Behind Experimental Choices: ¹H NMR is a powerful tool for mapping the connectivity of a molecule. The chemical shift, integration, and multiplicity of the signals for this compound will be unique and can be used to confirm the proposed structure. Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic molecules.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition:

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to ensure homogeneity.

-

A ¹H NMR spectrum is acquired using a 45° pulse width and a relaxation delay of 1-2 seconds.[9]

-

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected.

Expected ¹H NMR Signals for this compound in CDCl₃:

-

-CH₃ (C11): A triplet around δ 0.88 ppm.

-

-(CH₂)₈- (C3-C10): A broad multiplet around δ 1.2-1.4 ppm.

-

-CH₂-CO- (C2): A triplet around δ 2.2 ppm.

-

-NH₂: A broad singlet around δ 5.5-6.5 ppm.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process starting from undecanoic acid.

Caption: Synthetic pathway for this compound from Undecanoic Acid.

Step 1: Synthesis of Undecanoyl Chloride

Undecanoic acid can be converted to the more reactive undecanoyl chloride.

Experimental Protocol:

-

To a solution of undecanoic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) is added to facilitate the reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until gas evolution ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude undecanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The undecanoyl chloride is then reacted with ammonia to form the amide.

Experimental Protocol:

-

The crude undecanoyl chloride is dissolved in an inert solvent like dichloromethane.

-

The solution is added dropwise to a cooled (0 °C) and vigorously stirred solution of concentrated aqueous ammonia (excess).

-

The reaction is highly exothermic and should be controlled by the rate of addition.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The resulting solid this compound is collected by filtration, washed with cold water to remove ammonium chloride, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Applications in Research and Industry

The unique properties of this compound, stemming from its long alkyl chain and polar amide head, make it a valuable compound in several fields.

-

Surfactants and Emulsifiers: The amphiphilic nature of this compound allows it to act as a non-ionic surfactant, stabilizing emulsions in cosmetic and industrial formulations.[2][10]

-

Lubricants: Long-chain amides are used as additives in lubricating oils and greases, where they can form protective films on metal surfaces, reducing friction and wear.[4][11]

-

Drug Development and Delivery: The amide bond is a fundamental component of many pharmaceuticals.[3] Long-chain lipids like this compound are also explored as components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can improve the bioavailability of poorly soluble drugs.

-

Chemical Synthesis: this compound serves as a versatile intermediate in the synthesis of other organic compounds.[2]

Conclusion

The molecular formula (C₁₁H₂₃NO) and molecular weight (185.31 g/mol ) of this compound are fundamental parameters that are unequivocally established through a combination of mass spectrometry and elemental analysis. Spectroscopic techniques such as FTIR and ¹H NMR further corroborate its structure by confirming the presence of the primary amide functional group and the arrangement of its aliphatic chain. A robust understanding of these properties and the analytical methods used to determine them is essential for any researcher or developer working with this versatile long-chain amide. This guide provides the foundational knowledge and methodological insights required for the confident synthesis, characterization, and application of this compound in both academic and industrial research.

References

-

University of Rochester. How to Get a Good 1H NMR Spectrum. Available at: [Link]

-

Power, M. H. et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14271–14343. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 256598, this compound. Available at: [Link]

-

Nowicki, J. et al. (2023). Amide/Amino-Based Functional Additives for Lubricants: Structure, Antimicrobial Activity and Wear Resistance. Materials, 16(24), 7689. Available at: [Link]

-

Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

- O'Lenick, A. J. Jr. (1995). Amide and imide compounds and their use as lubricant oils. Google Patents, WO1995030643A1.

- Li, J. et al. (2009). Chemical synthesis method for undecanoyl chloride and lauroyl chloride. Google Patents, CN101575301A.

- The Lubrizol Corporation. (2010). Imides and bis-amides as friction modifiers in lubricants. Google Patents, WO2010132318A1.

-

S. M. A. R. (2018). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Kamaly, N. et al. (2016). Polymeric nanocarriers for drug delivery. Chemical Society Reviews, 45(23), 6555-6556. Available at: [Link]

-